molecular formula C40H26 B079053 1,3,6,8-Tetraphenylpyrene CAS No. 13638-82-9

1,3,6,8-Tetraphenylpyrene

Cat. No.: B079053
CAS No.: 13638-82-9
M. Wt: 506.6 g/mol
InChI Key: SIJHJHYRYHIWFW-UHFFFAOYSA-N
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Description

1,3,6,8-Tetraphenylpyrene: is an organic compound with the molecular formula C40H26 . It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a pyrene core substituted with four phenyl groups at the 1, 3, 6, and 8 positions. This compound is known for its unique photophysical properties, including high fluorescence quantum yield and stability, making it a valuable material in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1,3,6,8-Tetraphenylpyrene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as π-π stacking and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures, making this compound a useful tool for studying enzyme kinetics and protein folding.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to alterations in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis . In laboratory settings, it has been observed that this compound remains stable under controlled conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it can enhance cellular functions and promote metabolic activity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to optimal cellular responses, while deviations from this range result in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can influence the levels of metabolites and alter metabolic flux, thereby impacting the overall metabolic state of cells. The compound’s interactions with metabolic enzymes can lead to the production of reactive intermediates, which can further modulate cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can influence its biochemical effects, as its presence in specific cellular regions can modulate local biochemical reactions.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular regions can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetraphenylpyrene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This method typically uses 1,3,6,8-tetrabromopyrene as the starting material, which is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetraphenylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3,6,8-Tetraphenylpyrene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3,6,8-Tetraalkoxypyrene: Similar in structure but with alkoxy groups instead of phenyl groups.

    1,3,6,8-Tetrabromopyrene: A precursor in the synthesis of 1,3,6,8-tetraphenylpyrene.

    1,3,6,8-Tetraaryloxypyrene: Substituted with aryloxy groups.

Uniqueness: this compound is unique due to its high fluorescence quantum yield and stability, which are superior to many other pyrene derivatives. Its ability to undergo various chemical modifications also makes it a versatile compound for different applications .

Properties

IUPAC Name

1,3,6,8-tetraphenylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26/c1-5-13-27(14-6-1)35-25-36(28-15-7-2-8-16-28)32-23-24-34-38(30-19-11-4-12-20-30)26-37(29-17-9-3-10-18-29)33-22-21-31(35)39(32)40(33)34/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJHJHYRYHIWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292632
Record name 1,3,6,8-tetraphenylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13638-82-9
Record name 13638-82-9
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Record name 1,3,6,8-tetraphenylpyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,8-Tetraphenylpyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes TPPy special in terms of its luminescent properties?

A1: TPPy exhibits remarkable fluorescence, both in solution and in the solid state. This fluorescence can be influenced by various factors, including its molecular packing and interactions with its environment. For instance, research has demonstrated that TPPy derivatives with amide groups can exhibit piezochromic luminescence, meaning their emission color changes upon the application of pressure. This phenomenon is attributed to pressure-induced alterations in the hydrogen-bond-directed packing of these molecules. []

Q2: How do structural modifications of TPPy influence its luminescence?

A2: Introducing different substituents to the TPPy core significantly impacts its photophysical properties. For example, incorporating 1,4-dithiafulvenyl (DTF) groups alters TPPy's absorption, emission, and electrochemical behaviors. These effects depend on the specific substitution pattern and the alkyl side chains attached to the DTF units. [] Similarly, studies with phenyl-substituted TPPy derivatives have revealed the impact of substitution on the molecule's triplet-triplet absorption spectrum. [, ]

Q3: Can TPPy form complexes with other molecules, and how does this affect its properties?

A3: Yes, TPPy can interact with other molecules, leading to the formation of complexes that modify its properties. Studies have shown that TPPy forms fluorescent complexes with N,N-dimethylaniline, and the formation of these complexes is influenced by the substitution pattern on the TPPy core. [] Additionally, research on fluorescence quenching of TPPy by tertiary aliphatic amines highlights the role of steric and electronic factors in these interactions. The shape and size of the amine significantly influence its ability to quench TPPy's fluorescence, indicating the importance of steric effects in complex formation. []

Q4: Has TPPy been used in the development of advanced materials?

A4: Absolutely! TPPy's unique properties make it a promising building block for various materials. One example is its incorporation into mesostructured organosilica films, resulting in materials with efficient visible-light emission. [] Additionally, researchers have successfully fabricated ambipolar field-effect transistors (FETs) using TPPy single crystals. These transistors exhibit balanced electron and hole mobilities, opening exciting possibilities for applications in organic electronics and light-emitting devices. []

Q5: Can TPPy participate in energy transfer processes?

A5: Yes, TPPy has proven to be an effective energy acceptor in triplet-triplet annihilation (TTA) upconversion systems. In these systems, a sensitizer molecule absorbs low-energy photons and transfers its triplet excited state energy to TPPy. Two TPPy molecules in their triplet states can then interact, resulting in one TPPy molecule being promoted to a higher energy singlet state, which can then emit a higher energy photon. This process effectively converts lower energy light into higher energy light and has potential applications in solar energy harvesting and bioimaging. []

Q6: Are there any computational studies on TPPy?

A6: Researchers have employed computational chemistry to gain deeper insights into TPPy's properties. Theoretical calculations have been used to understand the phenyl substitution effects on TPPy's triplet-triplet absorption spectra, demonstrating the power of computational methods in predicting and explaining experimental observations. [, ]

Q7: What is the significance of studying the rotational dynamics of TPPy?

A7: Understanding the rotational dynamics of TPPy in different environments provides valuable information about its size, shape, and interactions with surrounding molecules. Researchers have used techniques like picosecond fluorescence anisotropy decay to investigate the rotation of TPPy in supercritical CO2 and various liquid solvents. These studies help to elucidate the fundamental behavior of TPPy in different media and can inform its application in areas like supercritical fluid chromatography and reactions in supercritical fluids. []

Q8: Has TPPy been investigated for its use in organic light-emitting field-effect transistors (OLEFETs)?

A8: Yes, TPPy's electroluminescent properties have led to its exploration in OLEFETs. Researchers have used a local doping method to understand the carrier recombination and electroluminescence emission regions within TPPy-based OLEFETs. This research helps to optimize the performance of these devices for potential applications in displays and lighting. []

Q9: Are there any known environmental concerns associated with TPPy?

A9: While the research papers provided don't explicitly address the environmental impact of TPPy, it's important to acknowledge that as a polycyclic aromatic hydrocarbon, responsible handling and disposal are crucial. Investigating its biodegradability and potential ecotoxicological effects is essential to ensure its safe and sustainable use. This highlights the importance of considering the entire life cycle of TPPy, from synthesis to disposal, to minimize its environmental footprint.

Q10: Where can I find additional resources and information on 1,3,6,8-Tetraphenylpyrene?

A10: You can explore the following resources for further information:

  • Semantic Scholar: Access the linked research papers mentioned in this Q&A for in-depth scientific insights. [, , , , , , , , , , , ]

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